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Compound of Interest

Compound Name: (r)-Benzyl piperidin-3-ylcarbamate

Cat. No.: B152389

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
molecule (R)-Benzyl piperidin-3-ylcarbamate, a key intermediate in the synthesis of various
pharmaceutical compounds. The following sections detail its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

for their acquisition.

Spectroscopic Data Summary

The empirical formula for (R)-Benzyl piperidin-3-ylcarbamate is C13H1sN202, with a
molecular weight of 234.29 g/mol .[1] The spectroscopic data presented below provides a
detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer in Chloroform-d (CDCIs), with
chemical shifts (8) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

1H NMR Data

The 'H NMR spectrum of the stereochemically similar (S)-enantiomer provides characteristic
signals that are representative of the (R)-enantiomer.
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aromatic protons
7.38-7.28 m 5H
(CeH5s)
Benzylic protons
5.09 S 2H
(CH2-Ph)
3.66 s 1H CH-NH
3.05 dd, J=11.8, 3.4 Hz 1H Piperidine ring proton
ddd, J=12.5, 6.5, 3.0 o
2.80 H 1H Piperidine ring proton
z
2.69 dt, J=12.8, 6.1 Hz 1H Piperidine ring proton
2.57 dd, J=11.8, 7.1 Hz 1H Piperidine ring proton
1.82 td, J=8.5, 4.0 Hz 1H Piperidine ring proton
1.66 S 3H Piperidine ring protons
ddt, J=11.2, 7.5, 3.3 S
1.48 2H Piperidine ring protons

Hz

13C NMR Data

Based on typical chemical shift ranges for similar structures, the following assignments for the

13C NMR spectrum are expected.
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Chemical Shift (ppm)

Assignment

~170 - 185 C=0 (Carbamate)

~125 - 150 Aromatic carbons (CeHs)

~60-70 Benzylic carbon (CH2-Ph)

~50 - 65 Piperidine ring carbons (adjacent to N)
~37 - 45 Piperidine ring carbons

~20-30 Piperidine ring carbons

Infrared (IR) Spectroscopy

The IR spectrum of (R)-Benzyl piperidin-3-ylcarbamate would exhibit characteristic

absorption bands corresponding to its functional groups. While a specific spectrum for this

exact molecule is not readily available, data from analogous benzyl carbamates and piperidine

derivatives allow for a reliable prediction of the key vibrational frequencies.[2]

Wavenumber (cm—?)

Intensity Assignment

N-H stretching (amine and

~3300 - 3500 Medium
carbamate)
~3000 - 3100 Medium Aromatic C-H stretching
Aliphatic C-H stretching
~2850 - 2950 Strong S )
(piperidine ring)
~1690 - 1710 Strong C=0 stretching (carbamate)
~1500 - 1600 Medium to Strong C=C stretching (aromatic ring)
~1200 - 1300 Strong C-N stretching
~1000 - 1100 Strong C-O stretching

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular
mass, confirming the elemental composition.

lon Calculated m/z

[M-+H]*+ 235.1441

Experimental Protocols

The following sections outline the general procedures for the synthesis and spectroscopic
analysis of (R)-Benzyl piperidin-3-ylcarbamate.

Synthesis

A common synthetic route to (R)-Benzyl piperidin-3-ylcarbamate involves the protection of
the amino group of (R)-3-aminopiperidine with a benzyl chloroformate reagent in the presence
of a base.

Materials:

e (R)-3-Aminopiperidine

e Benzyl chloroformate

¢ Anhydrous dichloromethane (DCM) or similar aprotic solvent
o Triethylamine (TEA) or another suitable base

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate

Procedure:

e (R)-3-Aminopiperidine is dissolved in anhydrous DCM and cooled to 0 °C in an ice bath.
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o Triethylamine is added to the solution.
e Benzyl chloroformate is added dropwise to the stirred solution at 0 °C.

e The reaction mixture is allowed to warm to room temperature and stirred for several hours
until completion, as monitored by thin-layer chromatography (TLC).

e The reaction is quenched with water, and the organic layer is separated.
e The aqueous layer is extracted with DCM.

» The combined organic layers are washed with saturated aqueous sodium bicarbonate
solution and brine, then dried over anhydrous magnesium sulfate.

e The solvent is removed under reduced pressure to yield the crude product, which can be
purified by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz
spectrometer. The sample is dissolved in deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR)
spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or
as a KBr pellet.

Mass Spectrometry: High-resolution mass spectrometry is performed using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample
is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass
spectrometer.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
(R)-Benzyl piperidin-3-ylcarbamate.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b152389?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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